4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-2-4-16(5-3-14)24(21,22)19-8-6-15(7-9-19)17(20)18-10-12-23-13-11-18/h2-5,15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWLSJCJJNWXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method is the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid, followed by the introduction of morpholine. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The search results provide information on "4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile" (CAS No: 1384565-93-8) and "this compound" (CAS No: 433941-29-8). Be aware that the query asks about the applications of "this compound", but some search results may refer to "this compound-3-carbonitrile".
Scientific Research Applications
This compound-3-carbonitrile has applications across several scientific disciplines:
- Chemistry: It serves as a building block in synthesizing complex molecules.
- Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
- Medicine: Studies explore its potential therapeutic uses, including its role as a pharmacophore in drug design.
- Industry: It is used to develop new materials and chemical processes.
Chemical Reactions
This compound-3-carbonitrile can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution. Reaction conditions like temperature, solvent, and pH are carefully controlled. Oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine and morpholine moieties may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Below is a comparative analysis of compounds sharing key structural features with the target molecule:
Table 1: Structural and Functional Group Comparison
Key Observations:
Linkage Variations: The target compound uses a carbonyl bridge between piperidine and morpholine, whereas analogues like 1-(morpholine-4-sulfonyl)piperidin-4-amine () feature a direct sulfonamide linkage. Thienopyrimidine derivatives () incorporate methanesulfonyl-piperazine groups, which are less lipophilic than the tosyl group in the target compound, suggesting differences in membrane permeability .
Core Heterocycles: The target molecule’s piperidine-morpholine scaffold contrasts with the thienopyrimidine () or pyrimidine-thiazole () cores of analogues.
Physicochemical Properties
Table 2: Physicochemical Comparison
*LogP estimated using fragment-based methods.
Key Observations:
- The tosyl group in the target compound increases lipophilicity (LogP ~2.1) compared to methanesulfonyl analogues (LogP ~1.3–1.8), which may enhance tissue penetration but reduce aqueous solubility .
- The carbonyl bridge in the target compound could improve metabolic stability compared to direct sulfonamide linkages, which are prone to enzymatic cleavage .
Biological Activity
The compound 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine (referred to as Compound A hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of Compound A
Compound A can be synthesized through a multi-step process involving the reaction of morpholine with piperidine derivatives and sulfonyl chlorides. The general synthetic route involves:
- Formation of the Piperidine Derivative : The initial step includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride, leading to the formation of a sulfonamide.
- Coupling with Morpholine : The sulfonamide is then reacted with morpholine in the presence of a coupling agent, resulting in Compound A.
The biological activity of Compound A is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Preliminary studies suggest that Compound A may exhibit inhibitory effects on specific protein kinases, similar to other compounds containing piperidine and morpholine moieties. This inhibition could impact signaling pathways involved in cell proliferation and survival.
- GABA Receptor Modulation : Some derivatives with similar structures have shown GABA_A receptor allosteric modulating activity, indicating potential applications in neuropharmacology.
Antitumor Activity
Recent studies have indicated that Compound A possesses significant antitumor properties. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including:
- Breast Cancer Cell Lines : IC50 values indicated effective inhibition at low micromolar concentrations.
- Lung Cancer Models : Compound A showed promising results in reducing cell viability and inducing apoptosis.
Anti-inflammatory Effects
In addition to its antitumor activity, Compound A has been evaluated for anti-inflammatory effects:
- Cytokine Inhibition : Studies revealed that Compound A can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor efficacy of Compound A in vivo.
- Method : Mice bearing xenograft tumors were treated with varying doses of Compound A.
- Results : Significant tumor reduction was observed compared to control groups, alongside minimal toxicity to normal tissues.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory properties in an arthritis model.
- Method : Rats were induced with arthritis and treated with Compound A.
- Results : Reduced swelling and pain scores were recorded, alongside decreased levels of inflammatory markers.
Data Summary
The following table summarizes key findings related to the biological activity of Compound A:
Q & A
Q. What synthetic routes are commonly employed for 4-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with morpholine. For example, hydrolysis of ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using NaOH in aqueous ethanol, followed by acidification to precipitate the carboxylic acid derivative . Purification often involves recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time (e.g., 88% yield achieved via pH-controlled precipitation) .
Q. How is structural elucidation performed for this compound and its intermediates?
Techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.93–8.09 ppm for sulfonylbenzoyl groups) .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1687 cm⁻¹) and sulfonamide (S=O, ~1359 cm⁻¹) .
- Elemental analysis : Validates empirical formulas (e.g., %C/%H/%N deviations <0.05%) .
Q. What are the primary challenges in achieving high-purity batches of this compound?
Key issues include:
- Byproduct formation during sulfonylation or coupling steps.
- Residual solvents in crystallization (e.g., EtOH or DMSO traces). Mitigation involves iterative recrystallization and HPLC analysis (e.g., retention time consistency and peak area thresholds) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., reaction path searches) and machine learning models predict optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD’s approach integrates computational design with experimental feedback loops to reduce trial-and-error inefficiencies . These methods prioritize reactive intermediates (e.g., transition states in piperidine-morpholine coupling) .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Case study: Conflicting ¹H NMR signals for piperidine protons (e.g., δ 1.41–2.42 ppm in DMSO-d6 vs. δ 1.52–3.42 ppm in similar derivatives ). Solutions include:
- Deuterated solvent effects on chemical shifts.
- Variable-temperature NMR to assess conformational dynamics.
- Cross-validation with X-ray crystallography or 2D NMR (e.g., HSQC/COSY) .
Q. What strategies improve yield in multi-step syntheses involving sulfonyl and carbonyl groups?
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?
The 4-methylbenzenesulfonyl group enhances electron-withdrawing effects, polarizing the piperidine-carbonyl bond and increasing affinity for enzymes like carbonic anhydrase. Comparative studies with halogenated analogs (e.g., 4-chlorophenyl derivatives) reveal steric and electronic trade-offs in receptor binding .
Methodological Guidance
Q. Designing assays to evaluate enzyme inhibition by this compound: What controls are critical?
Include:
Q. What analytical workflows validate synthetic reproducibility across labs?
Standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
